molecular formula C21H20N4O2S B2727751 N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide CAS No. 941970-42-9

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2727751
CAS No.: 941970-42-9
M. Wt: 392.48
InChI Key: KCTRXFCRUAKCLW-UHFFFAOYSA-N
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Description

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide is a chemical compound of significant interest in pharmacological research, particularly in the study of Cys-loop receptor (CLR) superfamily. This compound features a benzamide group linked to a 1,3-thiazol-2-yl ring, which is further substituted with a 4-phenylpiperazine carbonyl moiety. The N-(thiazol-2-yl)-benzamide scaffold is recognized as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is a unique pentameric ligand-gated ion channel activated by zinc ions (Zn2+) and protons (H+), and it is implicated in various physiological processes that are not yet fully elucidated . Compounds based on this scaffold, such as this benzamide derivative, function as negative allosteric modulators (NAMs) of ZAC . Research indicates that these analogs exert their effect through state-dependent inhibition, likely by binding to sites within the transmembrane and/or intracellular domains of the receptor, thereby non-competitively antagonizing Zn2+-evoked currents with IC50 values in the low micromolar range (1–3 μM) . This mechanism is distinct from that of the curare alkaloid tubocurarine, a promiscuous CLR antagonist, making this chemical class a more selective pharmacological tool for probing ZAC function . The structural determinants of activity within this chemotype have been systematically explored, highlighting the importance of the benzamide and thiazole rings for potent ZAC inhibition . Furthermore, the incorporation of the 4-phenylpiperazine group is a feature present in bioactive compounds targeting other proteins, such as Fatty Acid Amide Hydrolase (FAAH) and protein kinases, suggesting potential for diverse research applications . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(16-7-3-1-4-8-16)23-21-22-18(15-28-21)20(27)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRXFCRUAKCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with a suitable phenyl halide.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide have been evaluated for their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli12 µg/mL
Compound BStaphylococcus aureus10 µg/mL
Compound CPseudomonas aeruginosa15 µg/mL

These findings suggest that the compound may possess potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy in clinical settings.

Anticancer Activity

The compound has been explored for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Effects

In a study assessing the anticancer activity of thiazole derivatives, it was found that certain compounds exhibited significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies.

Table 2: Anticancer Activity Assessment

CompoundCell LineIC50 (µM)
Compound DHCT1165.85
Compound EHCT1164.53

The findings highlight the potential of this compound as a promising candidate for further development in cancer therapy.

Neuroprotective Effects

Research has also suggested that thiazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegeneration by modulating neuroinflammatory processes and protecting neuronal cells from oxidative stress.

Mechanism of Action

The mechanism of action of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, pharmacophores, and biological activities:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide Thiazole-benzamide 4-(4-phenylpiperazine-1-carbonyl) Potential CNS activity (hypothesized via piperazine interaction)
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Thiazole-benzamide 4-chlorophenyl Anti-inflammatory (76% inhibition in carrageenan-induced edema)
N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) Thiazole-benzamide 3-chlorophenyl, 3-trifluoromethylbenzamide Enhanced anti-inflammatory activity (82% inhibition) due to electron-withdrawing groups
F5254-0161 : N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide Thiazole-benzamide Piperazine-propyl linker with trifluoromethylphenyl Glide score: -6.41 (docking with CIITA-I); stable molecular dynamics
AB5 : 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea Thiazole-urea Piperazine-sulfonyl-phenyl Similarity score: 0.487 (vs. target compound); sulfonyl group enhances solubility
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Thiazole-benzamide Methyl(phenyl)sulfamoyl Sulfamoyl group improves pharmacokinetic properties

Key Findings :

Piperazine vs. Non-Piperazine Analogues: Piperazine-containing derivatives (e.g., F5254-0161) exhibit stronger binding to proteins like CIITA-I compared to non-piperazine analogues (e.g., 5c, 5n), likely due to piperazine’s ability to form salt bridges or π-cation interactions . The carbonyl linker in the target compound may enhance rigidity and reduce metabolic degradation compared to propyl-linked piperazines (e.g., F5254-0161) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on benzamide improve anti-inflammatory activity by modulating electron density and binding affinity .
  • Sulfonyl/sulfamoyl groups (e.g., AB5, ) increase solubility but may reduce blood-brain barrier penetration compared to carbonyl-linked piperazines .

Thiazole Core Modifications: Thiazole rings with 4-aryl substituents (e.g., 4-phenyl, 4-chlorophenyl) enhance stability and receptor affinity . Compounds like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (129% growth modulation) demonstrate that non-piperazine thiazoles retain bioactivity in diverse assays .

Biological Activity

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazole ring and a piperazine moiety, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C18H20N4OS\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{OS}

This compound features:

  • Thiazole Ring : Contributes to the biological activity by interacting with various biological targets.
  • Piperazine Moiety : Enhances pharmacological properties and may influence receptor binding.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and other signaling pathways.
  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes such as kinases and phosphatases, which are critical in cancer proliferation and other diseases.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in various cancer cell lines.
NeuropharmacologyPotential modulation of neurotransmitter systems.
AntioxidantMay reduce oxidative stress through free radical scavenging.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with this compound.

Study 1: Anticancer Properties

A study investigated the effects of thiazole derivatives on cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM against various tumor cells (MCF7, A549) .

Study 2: Neuropharmacological Effects

Research on piperazine-containing compounds indicated potential benefits in modulating serotonin receptors, suggesting that this compound may influence mood and anxiety disorders .

Study 3: Enzyme Inhibition

Another investigation highlighted the ability of thiazole derivatives to inhibit specific kinases involved in cancer progression. The study reported that certain derivatives showed promising results in reducing kinase activity with IC50 values below 100 nM .

Q & A

Q. What established synthetic routes are used to prepare N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide?

The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a thiazole-2-amine derivative with a benzoyl chloride intermediate under Schotten-Baumann conditions, where the amine reacts with the acid chloride in the presence of a base (e.g., NaHCO₃) . Alternatively, nucleophilic substitution reactions between piperazine derivatives and activated carbonyl groups (e.g., using DCM as a solvent and DIEA as a base) are employed, as seen in analogous piperazine-thiazole hybrids . Purification often involves column chromatography or recrystallization to achieve high purity.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the connectivity of the thiazole, benzamide, and phenylpiperazine moieties, with specific attention to amide proton shifts (~δ 10-12 ppm) and aromatic resonances .
  • X-ray Crystallography: Single-crystal X-ray diffraction using SHELXTL or SHELXL refines the 3D structure, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What initial biological screening assays are recommended for evaluating this compound?

Preliminary screening includes:

  • Antioxidant Assays: DPPH radical scavenging or FRAP tests to assess reactive oxygen species (ROS) inhibition, as demonstrated in structurally similar thiazole-piperazine hybrids .
  • Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative activity .
  • Enzyme Inhibition: Kinase or protease inhibition assays, leveraging the compound’s potential to interact with ATP-binding pockets .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological targets?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) models interactions between the compound and target proteins (e.g., Hec1/Nek2 for anticancer activity ). Key steps:

  • Protein Preparation: Retrieve target structures from PDB (e.g., 3LQ8 for Nek2) and optimize hydrogen bonding networks.
  • Grid Generation: Define binding sites based on catalytic residues.
  • Docking Simulations: Score binding affinities (ΔG) and analyze pose stability. For example, the phenylpiperazine moiety may occupy hydrophobic pockets, while the thiazole ring forms π-π interactions with aromatic residues .

Q. What strategies resolve discrepancies in bioactivity data across structural analogs?

Contradictions often arise from substituent effects. Systematic structure-activity relationship (SAR) studies are essential:

  • Substituent Variation: Modify the phenylpiperazine (e.g., electron-withdrawing groups) or benzamide (e.g., chloro/methoxy substitutions) to assess impact on potency .
  • Physicochemical Profiling: Measure logP, solubility, and metabolic stability to distinguish pharmacokinetic vs. pharmacodynamic effects .
  • Crystallographic Overlays: Compare binding modes of analogs using X-ray data to identify critical interactions .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling reactions .
  • Catalysis: Use DMAP or HOBt to accelerate amide bond formation .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hr conventional heating) .
  • Workflow Automation: Continuous flow reactors minimize side reactions and improve reproducibility .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Common issues include:

  • Disorder in Flexible Groups: The phenylpiperazine moiety may exhibit rotational disorder. Apply SHELXL constraints (e.g., DFIX for bond lengths) and refine occupancy factors .
  • Weak Diffraction: Low-temperature data collection (100 K) and synchrotron radiation improve resolution for large unit cells .
  • Hydrogen Bonding Networks: Use PLATON to validate intermolecular interactions and assign solvent molecules .

Key Considerations for Researchers

  • Data Reproducibility: Validate synthetic protocols with multiple batches and cross-lab collaborations.
  • Target Selectivity: Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing and crystallography data deposition (e.g., CCDC) .

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